molecular formula C9H13N3O B14812011 4-Cyclopropoxy-N3-methylpyridine-3,5-diamine

4-Cyclopropoxy-N3-methylpyridine-3,5-diamine

Cat. No.: B14812011
M. Wt: 179.22 g/mol
InChI Key: FCOIEPPPXKQRGA-UHFFFAOYSA-N
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Description

4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.222 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and two amino groups at positions 3 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropoxy-3-nitropyridine with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropoxy and amino groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: A simpler analog without the cyclopropoxy group.

    4-Methylpyridine: Another analog with a different substitution pattern.

    Pyridine-3,5-diamine: Lacks the cyclopropoxy and methyl groups.

Uniqueness

4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and enhances its potential for various applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-cyclopropyloxy-3-N-methylpyridine-3,5-diamine

InChI

InChI=1S/C9H13N3O/c1-11-8-5-12-4-7(10)9(8)13-6-2-3-6/h4-6,11H,2-3,10H2,1H3

InChI Key

FCOIEPPPXKQRGA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CN=C1)N)OC2CC2

Origin of Product

United States

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